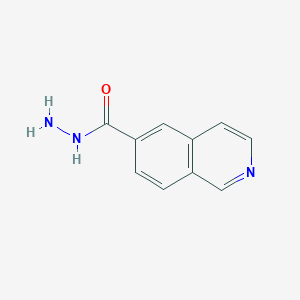
Isoquinoline-6-carbohydrazide
概要
説明
Isoquinoline-6-carbohydrazide is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.20 . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of this compound involves reacting methyl isoquinoline-6-carboxylate with hydrazine in ethanol . The reaction mixture is heated to 60 °C for 2 hours, then cooled to room temperature and diluted with anhydrous methanol .Molecular Structure Analysis
The molecular structure of this compound is determined by X-ray single crystal diffraction technique . Quantum-chemical calculations of molecular electrostatic potential for carbohydrazide using MP2/cc-pVTZ and B3LYP/cc-pVTZ levels of theory showed that the N4 atom of the hydrazine group and O atom of the carbonyl group of carbohydrazide .Chemical Reactions Analysis
This compound is involved in the synthesis of a novel series of AKT kinase inhibitors . Based on docking studies for the predicted active bound-conformation of 2, a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines was developed .Physical and Chemical Properties Analysis
Isoquinoline, a structural isomer of quinoline, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, comparable to that of pyridine and quinoline .科学的研究の応用
Synthesis and Biological Activities
Isoquinoline derivatives have been synthesized and tested for various biological activities. For example, novel compounds including [10-substituted 6H, 7H-indolo[2,3-c]isoquinolin-5-one-6-yl]carbohydrazides have been prepared and shown to have antimicrobial and antioxidant activities. These compounds demonstrated significant inhibition against fungi like A. niger, A. flavus, and A. fumigatus, and exhibited good antibacterial activity (Saundane, Verma, & Vijaykumar, 2013).
Anti-tumor Potential
Isoquinoline derivatives have been explored for their anti-tumor potential. A compound comprising two isoquinoline-3-carboxylic acids showed promising results in in vivo evaluations, suggesting its potential as a lead for future anti-tumor drugs (Gao et al., 2015). Additionally, the binding of isoquinoline alkaloids to nucleic acids and their implications in drug design for anticancer properties have been explored, highlighting their significance in therapeutic applications (Bhadra & Kumar, 2011).
Pharmaceutical Significance
Isoquinolines are key cores in many marketed and clinical drugs, used in treating various diseases like tumors, respiratory diseases, infections, and cardiovascular diseases. This highlights the importance of the isoquinoline ring in drug discovery and design (Luo et al., 2020).
Antimicrobial Activity
The antimicrobial activity of isoquinoline derivatives has been extensively studied. For instance, 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, including carbohydrazide derivatives, exhibited excellent broad-spectrum antimicrobial activity, showcasing the potential of isoquinoline derivatives in antimicrobial applications (Alafeefy, 2008).
Anti-HIV Activity
Isoquinoline derivatives have been evaluated for their potential anti-HIV activity. A class of 4-hydroxyquinoline-3-carbohydrazide derivatives showed moderate inhibitory properties against the HIV-1 virus, indicating their potential as anti-HIV agents (Hajimahdi et al., 2013).
Safety and Hazards
Carbohydrazide, a related compound to Isoquinoline-6-carbohydrazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
IUPAC Name |
isoquinoline-6-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKXYNLCCIWITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B3198435.png)

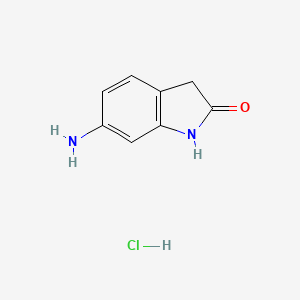
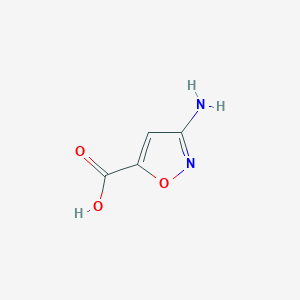
![1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B3198455.png)
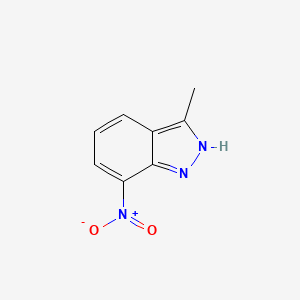
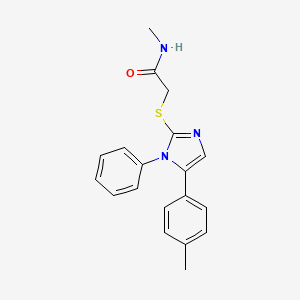
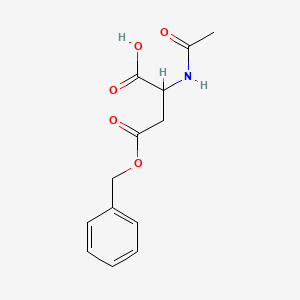

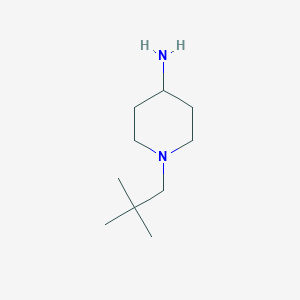


![[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate](/img/structure/B3198519.png)
![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)
